N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide
Description
N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide is a benzamide derivative featuring a trifluoromethyl-substituted oxazole ring attached to the benzamide core. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxazole ring contributes to electronic and steric effects, influencing binding interactions in biological systems .
Properties
CAS No. |
62039-95-6 |
|---|---|
Molecular Formula |
C12H9F3N2O2 |
Molecular Weight |
270.21 g/mol |
IUPAC Name |
N-methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C12H9F3N2O2/c1-16-11(18)8-5-3-2-4-7(8)9-6-10(17-19-9)12(13,14)15/h2-6H,1H3,(H,16,18) |
InChI Key |
DZZSIKFCGXJSQO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C2=CC(=NO2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide typically involves the reaction of benzamide derivatives with trifluoromethylating agents. One common method includes the reaction of benzamide with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
The trifluoromethyl-benzamide scaffold is prevalent in pesticides. Key analogues include:
- Key Differences: Flutolanil replaces the oxazole ring with a phenoxy group, enhancing its solubility for foliar application. Diflufenican incorporates a pyridine-carboxamide moiety, improving herbicidal selectivity . The oxazole ring in the target compound may confer resistance to enzymatic degradation compared to ether-linked analogues .
Pharmaceutical Analogues
Benzamides are also explored in drug development. Notable examples:
Biological Activity
N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H8F3N3O
- SMILES Notation : CN(C(=O)C1=CC=CC=C1)C2=NOC(=N2)C(F)(F)F
This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)-1,2-oxazole derivatives with appropriate amides under controlled conditions. The synthetic route may include the following steps:
- Formation of the Oxazole Ring : The oxazole ring is synthesized through cyclization reactions involving suitable precursors.
- Amidation : The oxazole derivative is then reacted with N-methylbenzamide to form the final product.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related oxazole derivatives have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria such as Enterococcus faecium . The presence of the trifluoromethyl group may contribute to enhanced activity by affecting membrane permeability and interaction with bacterial enzymes.
Anticancer Properties
This compound has shown potential in cancer research. Compounds containing oxazole rings have been reported to possess antiproliferative effects against several cancer cell lines. For example, derivatives similar to this compound have demonstrated IC50 values ranging from 50 to 100 µM against various human cancer cell lines . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation.
Toxicity Profile
Toxicity studies are crucial for evaluating the safety of new compounds. Preliminary assessments indicate that related compounds exhibit low toxicity levels in model organisms such as Daphnia magna, suggesting a favorable safety profile . Further toxicological evaluations are necessary to establish comprehensive safety data for this compound.
Case Studies and Research Findings
Several studies highlight the biological activity and potential applications of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antibacterial activity against E. faecium with MIC values below 50 µg/mL. |
| Study 2 | Showed antiproliferative effects on human lung adenocarcinoma cells with IC50 values around 70 µM. |
| Study 3 | Evaluated toxicity in aquatic models indicating low lethality at concentrations up to 100 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
